molecular formula C17H26N4O2 B2587009 N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 941975-62-8

N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No. B2587009
CAS RN: 941975-62-8
M. Wt: 318.421
InChI Key: IYAPCGUZAFXCRK-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide, also known as DDAO, is a fluorescent dye that is commonly used as a labeling agent in scientific research. DDAO has a high molar extinction coefficient and quantum yield, making it an ideal choice for fluorescence-based applications. In

Scientific Research Applications

Synthesis and Potential Applications in Medicinal Chemistry

Research has explored the synthesis of various compounds related to N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide for potential use in medicinal chemistry. For instance, Dimmock et al. (1978) synthesized nuclear-substituted 1-phenyl-1-nonen-3-one oximes, which could be relevant to the structural class of N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide. These compounds were investigated for their potential cytotoxic and antitumor properties (Dimmock et al., 1978).

Atropisomeric Palladium Complexes

In the field of organometallic chemistry, studies like that of Faller and Sarantopoulos (2004) have examined novel allyl complexes of palladium, which could be indirectly related to the chemical structure of interest. These complexes displayed unique binding modes and were characterized using NMR techniques (Faller & Sarantopoulos, 2004).

Application in Polymer Synthesis

A novel cationic polymer synthesized by Sobolčiak et al. (2013) utilized dimethylaminoethyl methacrylamide, which shares some structural similarities with N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide. This polymer could switch from a cationic to zwitterionic form upon irradiation, demonstrating potential applications in areas like DNA condensation and antibacterial activity (Sobolčiak et al., 2013).

Photoreactions and Polymerization

Photoreactions involving compounds like 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate, as studied by Hasegawa et al. (1990), are relevant due to the dimethylamino component, which is a feature of N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide. These studies provide insights into the behavior of similar compounds under specific conditions, such as photopolymerization (Hasegawa et al., 1990).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-6-11-18-16(22)17(23)19-12-15(21(4)5)13-7-9-14(10-8-13)20(2)3/h6-10,15H,1,11-12H2,2-5H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAPCGUZAFXCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

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